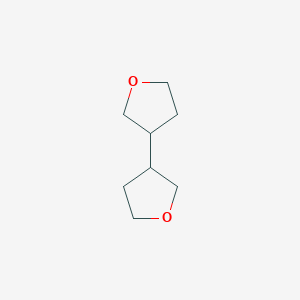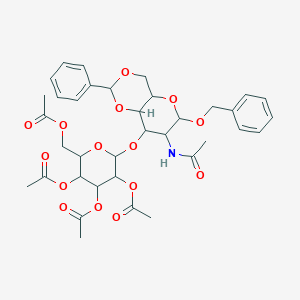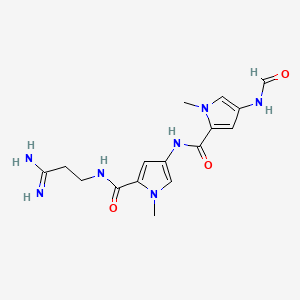![molecular formula C8H16N2O4S B15125861 2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)
2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound features an amino group, a hydroxy group, and a methylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, starting from simpler precursor molecules. One common method involves the reaction of 2-amino-3-hydroxypropanoic acid with 4-methylsulfanylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-hydroxypropanoic acid: A simpler analog with similar functional groups but lacking the methylsulfanyl group.
4-methylsulfanylbutanoic acid: Contains the methylsulfanyl group but lacks the amino and hydroxy groups.
Uniqueness
The presence of both the amino and hydroxy groups, along with the methylsulfanyl group, makes 2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid unique. This combination of functional groups allows for a broader range of chemical reactions and applications compared to its simpler analogs .
Eigenschaften
Molekularformel |
C8H16N2O4S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-6(8(13)14)10-7(12)5(9)4-11/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14) |
InChI-Schlüssel |
PBUXMVYWOSKHMF-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)-](/img/structure/B15125798.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)
![Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane](/img/structure/B15125806.png)

![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)



![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylheptane-2,3-diol](/img/structure/B15125846.png)


![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)

